N-[2-(1-cyclohexen-1-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a useful research compound. Its molecular formula is C20H22FN3O2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.16960512 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives, including those with structural similarities to the compound , have been studied for their self-assembly processes and antioxidant activities. These complexes exhibit significant in vitro antioxidant properties, which suggest potential applications in areas requiring oxidative stress mitigation, such as in certain medical therapies or in the development of antioxidant supplements (K. Chkirate et al., 2019).
Anticancer Agents
Pyrazole derivatives, including those structurally related to the compound, have been designed, synthesized, and evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancerous cell lines. The research found certain analogs exhibiting superior cytotoxicity, indicating potential applications as anticancer agents. This highlights the possibility of derivatives of the compound being explored for cancer treatment, specifically targeting topoisomerase IIα as a mechanism of action (Raquib Alam et al., 2016).
Antiallergic Agents
Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides has revealed potential antiallergic properties, with certain compounds being significantly more potent than known antiallergic drugs. This suggests that structurally similar compounds, including acetamide derivatives, could be explored for antiallergic applications, possibly leading to the development of new therapeutic agents for treating allergies (Cecilia Menciu et al., 1999).
Molecular Docking and Drug Design
Studies involving the synthesis and molecular docking analysis of related acetamide compounds have shown potential as anticancer drugs, with specific focus on inhibiting tyrosine kinases like VEGFR-2 and EGFR. These findings underscore the importance of molecular docking in the drug design process, suggesting that similar analyses could guide the development of new drugs based on the acetamide compound of interest (Y. Riadi et al., 2021).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-17-9-5-4-8-16(17)18-10-11-20(26)24(23-18)14-19(25)22-13-12-15-6-2-1-3-7-15/h4-6,8-11H,1-3,7,12-14H2,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNMTDGEICKZCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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